![molecular formula C7H9F5N2O4 B2964835 2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetamide trifluoroacetic acid CAS No. 2225146-19-8](/img/structure/B2964835.png)
2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetamide trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetamide trifluoroacetic acid is a chemical compound with the IUPAC name 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetamide 2,2,2-trifluoroacetate . It has a molecular weight of 280.15 . The compound is typically stored at 4 degrees Celsius and is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8F2N2O2.C2HF3O2/c6-5(7,3(8)10)4(11)1-9-2-4;3-2(4,5)1(6)7/h9,11H,1-2H2,(H2,8,10);(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Wissenschaftliche Forschungsanwendungen
Synthesis of 3,3-Difluoroazetidinones
Difluoro(trimethylsilyl)acetamides have been identified as precursors for the synthesis of 3,3-difluoroazetidinones, demonstrating an alternative route to these compounds. The synthesis involves the conversion of N-(p-Methoxyphenyl)-2,2-difluoro-3-hydroxy-4-methylvaleramide into 3,3-difluoroazetidinone, showcasing the utility of difluoroacetamide derivatives in producing complex azetidine structures (Bordeau et al., 2006).
Beta-Lactam Antibiotics Synthesis
The compound 4-Hydroxymethylazetidin-2-one, related to the chemical structure , has been utilized in the synthesis of beta-lactam antibiotics. This involves a sequence of reactions leading to various intermediate compounds, demonstrating the role of azetidine derivatives in antibiotic synthesis (Brennan et al., 1983).
Antimicrobial Activity
Research on fluorine-substituted triazines derived from azetidine compounds has shown interesting antibacterial activity against several bacteria, highlighting the potential for developing new antimicrobial agents using azetidine derivatives (Alharbi & Alshammari, 2019).
Glycolipids Structural Studies
Trifluoroacetolysis, involving trifluoroacetic acid, is used for structural studies of glycolipids, indicating its use in analytical chemistry for understanding complex biological molecules (Svensson, 1980).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2N2O2.C2HF3O2/c6-5(7,3(8)10)4(11)1-9-2-4;3-2(4,5)1(6)7/h9,11H,1-2H2,(H2,8,10);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUADQPPFSMYMPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C(C(=O)N)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F5N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2225146-19-8 |
Source
|
Record name | 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetamide; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.